molecular formula C12H10O3 B1297652 Methyl 2-hydroxy-1-naphthoate CAS No. 947-65-9

Methyl 2-hydroxy-1-naphthoate

Cat. No. B1297652
CAS RN: 947-65-9
M. Wt: 202.21 g/mol
InChI Key: LEENMPKUUNPLHM-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-1-naphthoate” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as “methyl 2-hydroxynaphthalene-1-carboxylate” and "Methyl-2-hydroxy-1-naphthalene carboxylate" .


Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-1-naphthoate” derivatives and heterocyclic analogues can be achieved using a two-step approach. This short route employs a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, yielding the 1-hydroxynaphthalene-2-carboxylic acid derivatives in the multigram scale .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-1-naphthoate” can be represented by the SMILES string COC(=O)C1=C(C=CC2=CC=CC=C21)O . The InChI code for this compound is InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-1-naphthoate” has a molecular weight of 202.21 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 239 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Routes : A method for efficiently accessing Methyl-1-hydroxy-2-naphthoates and heterocyclic analogues through a two-step approach involving Heck coupling and Dieckmann cyclization has been demonstrated, providing these compounds in multigram scale (Podeschwa & Rossen, 2015).
  • Catalytic Methylation Techniques : Research on the catalytic methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylating agents has been explored, showing potential in the production of 2-methoxynaphthalene, an intermediate in various chemical syntheses (Yadav & Salunke, 2013).

Photophysical Studies

  • Photophysical Characterization : Investigations into the photophysical properties of methyl 2-hydroxy-3-naphthoate (MHN23) in micelles and niosomes formed by nonionic surfactants have been conducted. These studies reveal how different microenvironments can significantly affect the photophysical properties of probes (Wang et al., 2016).

Environmental Implications

  • Anaerobic Degradation : The anaerobic degradation of naphthalene and its derivatives by a sulfate-reducing culture indicates the potential environmental impact and bioremediation applications of naphthalene compounds. This study provides insight into the metabolic pathways involved in the anaerobic breakdown of such aromatic hydrocarbons (Meckenstock et al., 2000).

Safety And Hazards

“Methyl 2-hydroxy-1-naphthoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEENMPKUUNPLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344651
Record name Methyl 2-hydroxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-1-naphthoate

CAS RN

947-65-9
Record name Methyl 2-hydroxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dicyclohexyicarbodiimide (1.20 Kg, 5.8 mol, 1.1 eq) was added portionwise over 4.5 hours to a cooled, mechanically-stirred slurry of 2-hydroxy-1-naphthoic acid (1.00 Kg, 5.3 mol) in methanol (3 L) under nitrogen. The internal temperature was maintained between 10 and 15° C. during the addition. Once the addition was complete, the mixture was allowed to warm to ambient temperature and stirred for 16 hours. The methanol was removed under reduced pressure and the residue taken up in ethyl acetate (5 L) and heated with stirring to 64° C. (internal temperature) and then allowed to cool once again to ambient temperature. The mixture was filtered, and the solid washed with ethyl acetate (0.7 L). The ethyl acetate solutions were combined and concentrated under reduced pressure. The residue (2.5 Kg) was recrystallised from ethanol-water (9:1, 3.3 L) and dried under vacuum at ambient temperature. Yield 0.92 Kg, 85%
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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